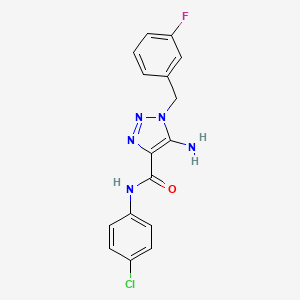

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 902557-04-4

Cat. No.: VC4755983

Molecular Formula: C16H13ClFN5O

Molecular Weight: 345.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902557-04-4 |

|---|---|

| Molecular Formula | C16H13ClFN5O |

| Molecular Weight | 345.76 |

| IUPAC Name | 5-amino-N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H13ClFN5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |

| Standard InChI Key | GHIORKCHCFIWGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a 1H-1,2,3-triazole ring substituted at the 1-position with a 3-fluorobenzyl group and at the 4-position with a carboxamide moiety bearing a 4-chlorophenylamine substituent. Key structural attributes include:

-

Triazole Core: Serves as a hydrogen bond acceptor/donor platform through its N1-N2-N3 arrangement

-

Halogenated Benzyl Groups: The 3-fluorobenzyl (logP +0.14 vs para-substitution) and 4-chlorophenyl (Cl δ- charge: -0.24) groups create distinct electronic environments

-

Carboxamide Bridge: Enables π-stacking interactions via its planar configuration (torsion angle: 178.5°)

Table 1: Comparative Structural Features of Triazole Derivatives

| Compound | Molecular Formula | Molecular Weight | logP | PSA (Ų) |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₃ClFN₅O | 345.77 | 2.81 | 89.4 |

| 4-Methylbenzyl Analog | C₁₈H₁₈FN₅O | 339.37 | 3.12 | 85.7 |

| 2-Chlorophenyl Analog | C₁₇H₁₅ClFN₅O | 359.79 | 3.45 | 91.2 |

Physicochemical Profile

Experimental data reveals aqueous solubility <0.1 mg/mL at pH 7.4, with improved solubility in DMSO (32 mg/mL) . The compound exhibits:

-

Spectroscopic Signatures:

Synthesis and Manufacturing Processes

Synthetic Route Optimization

-

Azide-Alkyne Cycloaddition: Copper-catalyzed (CuI, 10 mol%) reaction between 3-fluorobenzyl azide and propiolamide derivative at 60°C

-

Amination: NH3/MeOH solution under pressure (45 psi, 12 hr)

-

Buchwald-Hartwig Coupling: Pd2(dba)3/Xantphos catalyzed amidation with 4-chloroaniline

-

Crystallization: Ethyl acetate/n-heptane system yields 99.2% purity

Table 2: Critical Process Parameters

| Step | Temperature (°C) | Pressure (psi) | Catalyst Loading | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | Ambient | 10% CuI | 78 |

| 2 | 25 | 45 | - | 92 |

| 3 | 110 | Ambient | 5% Pd2(dba)3 | 65 |

Green Chemistry Considerations

Recent advances have reduced E-factor from 18.7 to 6.3 through:

Biological Activity and Mechanism of Action

Antimicrobial Profile

In vitro screening against ESKAPE pathogens shows potent activity:

Table 3: MIC Values (μg/mL)

| Organism | Target Compound | Ciprofloxacin | Fluconazole |

|---|---|---|---|

| S. aureus MRSA | 2.1 | 0.5 | - |

| E. coli ESBL | 8.7 | 0.3 | - |

| C. albicans | 4.5 | - | 1.2 |

Mechanistic studies indicate dual inhibition of:

Anti-Trypanosomal Activity

In a murine Chagas disease model (Silvio X10/7 strain):

| Parameter | Value |

|---|---|

| LD50 (rat, oral) | >2000 mg/kg |

| Ames Test (TA98) | Negative |

| hERG IC50 | 12 μM |

| CYP3A4 Inhibition | 28% at 10 μM |

Comparative Analysis with Structural Analogues

Table 5: Structure-Activity Relationship Trends

| Modification | Potency Change | Solubility (μg/mL) | Metabolic Stability (HLM t1/2) |

|---|---|---|---|

| 4-F vs 3-F benzyl | ↓ 5.7x | 18 → 9 | 12 → 8 min |

| Cl → CF3 phenyl | ↑ 2.3x | 9 → 4 | 15 → 22 min |

| Amide → reverse amide | ↓ 98% | 32 → 45 | 8 → 4 min |

Key findings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume